2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid

synthetic cannabinoid metabolism forensic toxicology LC-MS/MS method development

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid, also designated AB-CHMINACA metabolite M7 (CAS 2748157-34-6), is an indazole-3-carboxamide-derived synthetic cannabinoid metabolite with the molecular formula C₂₀H₂₅N₃O₅ and a formula weight of 387.43. It is produced during the in vivo metabolism of the potent synthetic cannabinoid AB-CHMINACA—a CB₁ receptor agonist (Ki = 0.78 nM)—via oxidative carboxylation of the isopropyl side chain and terminal amide hydrolysis.

Molecular Formula C20H25N3O5
Molecular Weight 387.4 g/mol
Cat. No. B1153733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid
Synonyms2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid
Molecular FormulaC20H25N3O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O
InChIInChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28)
InChIKeyKORXLQCISNSYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95% (mixture of diastereomers)A solution in methanol

2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid (AB-CHMINACA Metabolite M7): Analytical Reference Standard for Forensic Toxicology


2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid, also designated AB-CHMINACA metabolite M7 (CAS 2748157-34-6), is an indazole-3-carboxamide-derived synthetic cannabinoid metabolite with the molecular formula C₂₀H₂₅N₃O₅ and a formula weight of 387.43 . It is produced during the in vivo metabolism of the potent synthetic cannabinoid AB-CHMINACA—a CB₁ receptor agonist (Ki = 0.78 nM)—via oxidative carboxylation of the isopropyl side chain and terminal amide hydrolysis [1][2]. The compound is supplied as a ≥95% purity mixture of diastereomers and is intended exclusively for forensic and research applications as an analytical reference standard .

Why AB-CHMINACA Metabolite M7 Cannot Be Replaced by Generic Synthetic Cannabinoid Metabolite Standards in Forensic Assays


Indazole-3-carboxamide synthetic cannabinoid metabolites are not interchangeable analytical reference materials. AB-CHMINACA metabolite M7 differs from the parent drug AB-CHMINACA in both structure (a dicarboxylic acid metabolite, C₂₀H₂₅N₃O₅, versus the terminal amide parent, C₂₀H₂₈N₄O₂) and pharmacological profile—the parent is a potent CB₁ agonist (Ki = 0.78 nM) while the metabolite has no characterized receptor activity [1]. Critically, it differs from the closely related MAB-CHMINACA metabolite M7 by a single methyl group on the succinic acid moiety (C₂₀H₂₅N₃O₅, MW 387.43 vs. C₂₂H₂₉N₃O₅, MW 401.5) . In forensic toxicology, co-elution or misidentification of metabolites can produce false-negative or false-positive results because each metabolite possesses a unique LC-MS/MS retention time, precursor ion, and fragmentation pattern [2]. Use of an incorrect or unverified reference standard directly compromises quantitative accuracy, chain-of-custody defensibility, and inter-laboratory reproducibility.

Quantitative Differentiation of 2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid from Closest Analogs and Metabolite Standards


Molecular Formula and Mass Difference vs. Parent Drug AB-CHMINACA

AB-CHMINACA metabolite M7 (C₂₀H₂₅N₃O₅, monoisotopic mass 387.18 Da) is structurally differentiated from the parent drug AB-CHMINACA (C₂₀H₂₈N₄O₂, monoisotopic mass 356.22 Da) by replacement of the terminal amide group with a carboxylic acid and oxidation of the isopropyl substituent to a second carboxylic acid [1]. This results in a net mass increase of 31 Da and a fundamentally different ionization behavior in electrospray mass spectrometry. The parent drug is supplied as a ≥98% pure single enantiomer (neat solid), whereas the M7 metabolite is a ≥95% mixture of diastereomers supplied as a 5 mg/ml solution in methanol .

synthetic cannabinoid metabolism forensic toxicology LC-MS/MS method development

Solubility Profile Differentiation vs. AB-FUBINACA Reference Standard

AB-CHMINACA metabolite M7 exhibits a distinct solubility profile compared to the structurally related AB-FUBINACA reference standard. The metabolite M7 is formulated as a 5 mg/ml solution in methanol with additional solubility of 10 mg/ml in DMSO, 5 mg/ml in DMF, 3 mg/ml in ethanol, and 0.5 mg/ml in DMSO:PBS (pH 7.2, 1:1) . In contrast, the AB-FUBINACA parent standard is supplied as a neat solid (≥98% purity) with documented solubility in organic solvents but without the aqueous-compatible formulation provided for the metabolite . This formulation difference directly impacts the preparation of calibration standards and quality control samples in bioanalytical workflows.

reference standard preparation analytical method validation solubility optimization

Chromatographic and Mass Spectral Resolution from AB-CHMINACA Metabolites M1, M2, and M4 in Human Liver Microsome Assays

In the foundational in vitro metabolism study of AB-CHMINACA using human liver microsomes (HLMs) and LC-QTOF/MS, 26 distinct metabolites were chromatographically resolved, including two carboxylated metabolites (one of which corresponds to M7) [1]. The carboxylated metabolites were produced via amidase enzymes—distinct from the cytochrome P450-mediated hydroxylation pathways that generate the major urinary biomarkers M1 (amide hydrolysis), M2 (hydroxylation), and M4 (hydroxylation on the methylpropyl side chain) [1][2]. In authentic human hair samples from 37 suspected users, only AB-CHMINACA parent, M2, and M4 were detected; M7 was not observed in hair, indicating differential deposition kinetics that make M7 a urine-specific biomarker candidate [3].

metabolite identification LC-QTOF/MS human liver microsomes in vitro metabolism

Structural Distinction from MAB-CHMINACA Metabolite M7: Methylsuccinic Acid vs. Dimethylsuccinic Acid Moiety

AB-CHMINACA metabolite M7 (C₂₀H₂₅N₃O₅, MW 387.43) and MAB-CHMINACA metabolite M7 (C₂₂H₂₉N₃O₅, MW 401.5) differ by the presence of a methylsuccinic acid versus a dimethylsuccinic acid moiety on the amino acid side chain . MAB-CHMINACA (also known as ADB-CHMINACA) is a distinct synthetic cannabinoid with a tert-butyl substituent replacing the isopropyl group of AB-CHMINACA and a CB₁ Ki of 0.289 nM [1]. The resulting M7 metabolites from these two parent compounds differ by 14 Da (one CH₂ unit), which can be resolved by high-resolution mass spectrometry but may be mistaken in low-resolution LC-MS systems without proper reference standards .

synthetic cannabinoid analog differentiation HR-MS structural elucidation certified reference material

Curated Multi-Stage Mass Spectral Library Coverage vs. Other AB-CHMINACA Metabolite Standards

The mzCloud advanced mass spectral database contains 5,293 curated tandem mass spectra for AB-CHMINACA metabolite M7, spanning MS1 through MS6 acquisition on Orbitrap Fusion with FAIMS and Q Exactive Plus Orbitrap instruments [1]. This depth of spectral coverage exceeds that available for other AB-CHMINACA metabolites such as M1A or M2, for which only vendor-supplied single-stage MS data are typically available [2]. The multi-stage fragmentation data enable definitive structural confirmation in complex biological matrices, reducing reliance on retention-time-only identification.

mass spectral library Orbitrap MSn metabolite confirmation forensic identification

Optimal Deployment Scenarios for 2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid Reference Standard


Urine-Based Forensic Confirmation of AB-CHMINACA Consumption Using M7 as a Complementary Biomarker

In forensic toxicology laboratories, AB-CHMINACA metabolite M7 serves as a urine-specific biomarker to complement the hair-based detection of M2 and M4 metabolites. The Erratico et al. (2015) study demonstrated that carboxylated metabolites (including M7) are produced via amidase enzymes and are detectable in human urine following AB-CHMINACA consumption [1]. Because M7 was absent from all 37 hair samples tested in the Sim et al. (2017) study, laboratories should procure the M7 standard specifically for urine-based LC-MS/MS confirmation panels, using the compound's curated mzCloud spectral library (5,293 MSn spectra) for definitive identification [2][3].

Differentiation of AB-CHMINACA from MAB-CHMINACA Intake in Clinical Toxicology

Clinical toxicology laboratories encountering suspected synthetic cannabinoid intoxication must distinguish between AB-CHMINACA and MAB-CHMINACA exposure, as these are distinct scheduled substances with different potencies (CB₁ Ki: 0.78 nM vs. 0.289 nM) [1]. The M7 metabolite of AB-CHMINACA (methylsuccinic acid moiety, MW 387.43) differs from MAB-CHMINACA metabolite M7 (dimethylsuccinic acid moiety, MW 401.5) by 14 Da [2]. Procurement of both authentic reference standards enables development of high-resolution LC-MS/MS methods capable of baseline-resolving these isobaric-interfering metabolites, preventing erroneous source attribution in medico-legal reports.

In Vitro Metabolism Studies Requiring Phase I Carboxylated Metabolite Standards

Researchers conducting in vitro metabolism studies of indazole-3-carboxamide synthetic cannabinoids using human liver microsomes or recombinant CYP enzymes require authentic carboxylated metabolite standards to validate metabolite identification. The Erratico et al. (2015) study identified two carboxylated AB-CHMINACA metabolites (including M7) produced by amidase enzymes—a pathway distinct from CYP-mediated hydroxylation [1]. The M7 reference standard, supplied as a ≥95% diastereomeric mixture in methanolic solution (5 mg/ml), allows direct preparation of calibration curves for quantifying the relative contribution of amidase versus CYP pathways, which is critical for predicting in vivo metabolic clearance and potential drug-drug interactions [3].

ISO/IEC 17025 Forensic Method Validation Using Certified Multi-Stage Mass Spectral Data

Forensic laboratories pursuing ISO/IEC 17025 accreditation for synthetic cannabinoid confirmation methods benefit from the mzCloud spectral library containing 5,293 curated MS1–MS6 spectra of AB-CHMINACA metabolite M7 acquired on Orbitrap instruments [1]. This depth of spectral evidence exceeds the typical single-stage MS data available for most synthetic cannabinoid metabolite standards and enables rigorous ion ratio and fragmentation pathway verification required by accrediting bodies. The pre-formulated methanolic solution format (5 mg/ml) further reduces dilution errors during calibration standard preparation, directly supporting the measurement uncertainty budgets required for accredited quantitative methods [2].

Quote Request

Request a Quote for 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.